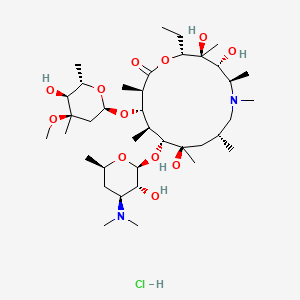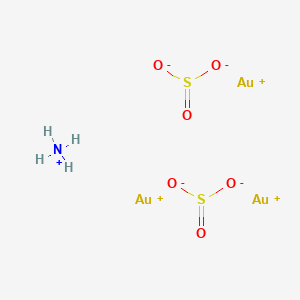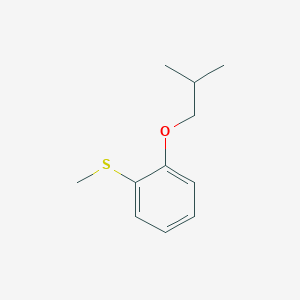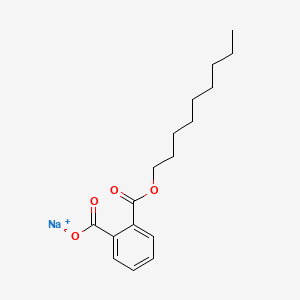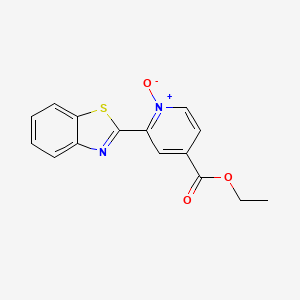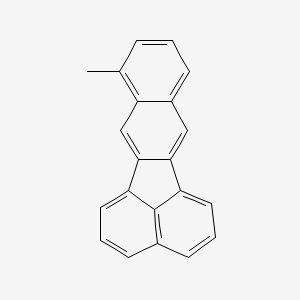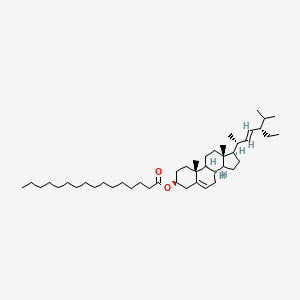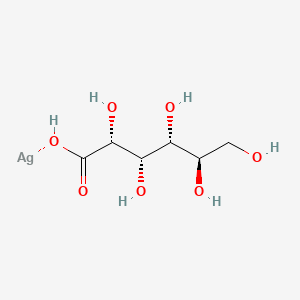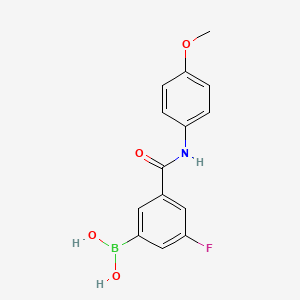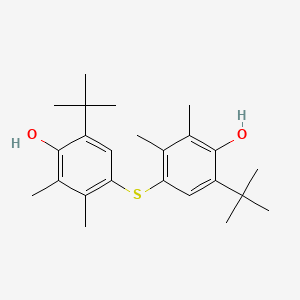
4,4'-Thiobis(6-tert-butyl-2,3-xylenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Thiobis(6-tert-butyl-2,3-xylenol) is an organic compound with the molecular formula C24H34O2S. It is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials due to oxidation. The compound is a white to off-white powder that is slightly soluble in organic solvents like methanol and DMSO .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis(6-tert-butyl-2,3-xylenol) typically involves the reaction of 6-tert-butyl-2,3-xylenol with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, which facilitates the formation of the thiobis linkage between the two xylenol molecules .
Industrial Production Methods
Industrial production of 4,4’-Thiobis(6-tert-butyl-2,3-xylenol) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Thiobis(6-tert-butyl-2,3-xylenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiobis linkage to a simpler sulfide.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified sulfides.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4,4’-Thiobis(6-tert-butyl-2,3-xylenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in cells and tissues.
Mécanisme D'action
The antioxidant properties of 4,4’-Thiobis(6-tert-butyl-2,3-xylenol) are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This prevents the free radicals from causing oxidative damage to other molecules. The thiobis linkage also plays a role in stabilizing the compound and enhancing its antioxidant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Thiobis(6-tert-butyl-m-cresol): Another antioxidant with similar properties but different molecular structure.
4,4’-Butylidenebis(6-tert-butyl-m-cresol): Similar antioxidant properties but with a butylidene linkage instead of a thiobis linkage.
Uniqueness
4,4’-Thiobis(6-tert-butyl-2,3-xylenol) is unique due to its specific molecular structure, which provides enhanced stability and antioxidant activity compared to other similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications .
Propriétés
Numéro CAS |
94021-13-3 |
|---|---|
Formule moléculaire |
C24H34O2S |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
6-tert-butyl-4-(5-tert-butyl-4-hydroxy-2,3-dimethylphenyl)sulfanyl-2,3-dimethylphenol |
InChI |
InChI=1S/C24H34O2S/c1-13-15(3)21(25)17(23(5,6)7)11-19(13)27-20-12-18(24(8,9)10)22(26)16(4)14(20)2/h11-12,25-26H,1-10H3 |
Clé InChI |
RLBFJDVQZTVRMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1C)O)C(C)(C)C)SC2=C(C(=C(C(=C2)C(C)(C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)

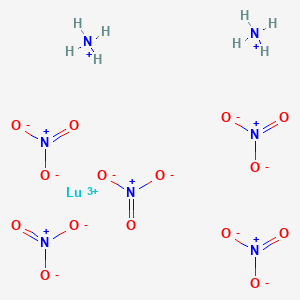
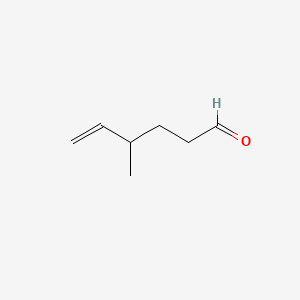
![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
